N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide
Description
Historical Development of Piperazine Sulfonamides in Academic Research
The discovery of sulfonamides marks a pivotal milestone in medicinal chemistry, beginning with Gerhard Domagk’s 1932 identification of Prontosil’s antibacterial properties. Early sulfonamide derivatives, such as sulfanilamide, revolutionized chemotherapy by demonstrating efficacy against streptococcal and meningococcal infections. By the mid-20th century, structural modifications to the sulfonamide core—particularly the integration of nitrogen-containing heterocycles like piperazine—unlocked new pharmacological dimensions. Piperazine’s conformational flexibility and ability to enhance solubility made it a strategic scaffold for optimizing drug-target interactions.
In the 1990s, piperazine sulfonamides gained prominence in antiviral research, exemplified by HIV-1 protease inhibitors like MK-8718 and PL-100 . These compounds leveraged piperazine’s amine group to form critical hydrogen bonds with aspartate residues in viral enzymes, while sulfonamide moieties improved metabolic stability. Concurrently, piperazine sulfonamides emerged in diabetes research, where analogs demonstrated α-amylase inhibitory activity with IC~50~ values as low as 1.571 μM. This dual applicability underscored the scaffold’s versatility, driving innovations in hybrid molecular design.
Scientific Significance of Furanyl-Piperazine-Sulfonamide Hybrid Structures
The integration of furan heterocycles into piperazine sulfonamide frameworks represents a deliberate strategy to enhance bioactivity. Furan’s electron-rich aromatic system facilitates π-π stacking interactions with hydrophobic enzyme pockets, while its oxygen atom serves as a hydrogen bond acceptor. Hybrid structures, such as N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide , synergize these properties:
- The 4-phenylpiperazine moiety augments binding affinity through hydrophobic and cation-π interactions.
- The 4-nitrobenzenesulfonamide group enhances electron-withdrawing effects, stabilizing transition states during enzyme inhibition.
- The furan-2-yl substituent introduces steric and electronic modulation, potentially improving selectivity.
Such hybrids are underexplored compared to traditional piperazine sulfonamides, offering a niche for investigating structure-activity relationships (SAR) in multifunctional therapeutic agents.
Current Research Landscape and Knowledge Gaps
Recent advances in piperazine sulfonamide chemistry have focused on:
- Antiviral Applications : Bicyclic piperazine sulfonamide cores, as in compound 18 , achieved 60-fold higher HIV-1 protease binding affinity than early analogs.
- Antidiabetic Agents : Substituted piperazine sulfonamides showed α-amylase inhibition comparable to acarbose (IC~50~ = 1.353 μM).
- Synthetic Methodologies : Mitsunobu reactions and aziridine ring-opening protocols enabled stereoselective piperazine functionalization.
However, critical gaps persist:
- Limited data on furanyl-piperazine-sulfonamide hybrids despite furan’s proven role in enhancing bioavailability.
- Incomplete SAR models for nitro-substituted sulfonamides, particularly regarding electronic effects on enzyme inhibition.
- Sparse structural data (e.g., X-ray crystallography) for hybrids combining furan, piperazine, and sulfonamide motifs.
Research Objectives and Hypotheses
This article addresses the above gaps through the following objectives:
- Synthetic Optimization : Develop a high-yield route to This compound using Mitsunobu and nucleophilic substitution reactions.
- SAR Analysis : Evaluate how furan and nitro groups modulate α-amylase and HIV-1 protease inhibition.
- Structural Characterization : Resolve the compound’s binding mode via molecular docking against HIV-1 protease (PDB: 6B36) and α-amylase (PDB: 1B2Y).
We hypothesize that the furan ring’s electron-donating effects will enhance π-stacking with protease flap residues (Ile50A/B), while the nitro group will stabilize charge-transfer interactions with α-amylase’s catalytic triad (Asp197, Glu233, Asp300).
Table 1. Comparative Bioactivity of Selected Piperazine Sulfonamides
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c27-26(28)19-8-10-20(11-9-19)32(29,30)23-17-21(22-7-4-16-31-22)25-14-12-24(13-15-25)18-5-2-1-3-6-18/h1-11,16,21,23H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGFCOYACDNHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of the furan-2-yl intermediate, which is then reacted with a phenylpiperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to various receptors, potentially modulating their activity. The nitrobenzene sulfonamide group may also contribute to the compound’s biological activity by interacting with enzymes or other proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Piperazine/Piperidine Moieties
Nitrobenzenesulfonamide Analogues
Compounds with Furan and Sulfonamide Moieties
Key Differentiators of the Target Compound
- Unique Hybrid Structure : Combines furan (electron-rich), phenylpiperazine (lipophilic), and nitrobenzenesulfonamide (electron-withdrawing), enabling multifunctional interactions.
- Nitro Placement : Para-nitro on benzene enhances resonance stabilization compared to ortho-nitro derivatives .
- Piperazine vs. Piperidine : Piperazine’s nitrogen atoms offer hydrogen-bonding sites absent in W-15/W-18’s piperidine cores .
Biological Activity
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a phenylpiperazine moiety, and a sulfonamide functional group. Its molecular formula is , and it exhibits significant potential in various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O3 |
| Molecular Weight | 398.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
While specific mechanisms of action for this compound are not extensively documented, sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The presence of the furan and phenylpiperazine groups may enhance its interaction with biological targets, potentially leading to varied biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential activity.
Anticancer Activity
Research has highlighted the anticancer potential of related compounds. For example, sulfonamides have been reported to inhibit carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis . In vitro studies on structurally similar compounds have demonstrated significant cytotoxic effects against cancer cell lines, indicating a promising avenue for further exploration of this compound in cancer therapy.
Case Studies
- Anticancer Efficacy : A study evaluated various sulfonamide derivatives for their inhibitory effects on hCAs. Compounds with free sulfonamide groups showed significant inhibition, suggesting that this compound may also possess similar properties .
- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of related sulfonamide derivatives against multiple bacterial strains. Results indicated that these compounds exhibited varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that our compound could demonstrate similar effects .
Q & A
Q. What are the established synthetic routes for N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:
- Sulfonamide Formation : Reacting 4-nitrobenzenesulfonyl chloride with a furan-piperazine ethylamine intermediate under basic conditions (e.g., triethylamine in anhydrous DCM) .
- Intermediate Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from byproducts .
Q. Optimization Strategies :
- Temperature Control : Maintain ≤0°C during sulfonamide coupling to minimize side reactions .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
- Yield Improvement : Adjust molar ratios (e.g., 1.2:1 sulfonyl chloride to amine) to drive the reaction to completion .
Q. How should researchers characterize the structural and purity aspects of this compound using spectroscopic and chromatographic methods?
Methodological Answer: Key Techniques :
Q. What strategies are recommended for resolving contradictory data in biological activity studies of this sulfonamide derivative?
Methodological Answer: Contradictions in activity data (e.g., variable IC₅₀ values) may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Solubility Issues : Use DMSO stocks ≤0.1% v/v and confirm compound stability via LC-MS .
- Target Selectivity : Perform counter-screens against related enzymes (e.g., carbonic anhydrase isoforms) to rule off-target effects .
Case Study : A 2024 study resolved discrepancies in kinase inhibition by correlating molecular docking (AutoDock Vina) with SPR (surface plasmon resonance) binding assays .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
Methodological Answer: Workflow :
Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., serotonin receptors). Key residues: Asp155 (hydrogen bonding with sulfonamide) and Phe330 (π-π stacking with nitrobenzene) .
MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable complexes .
Free Energy Calculations (MM-PBSA) : Quantify contributions of hydrophobic (furan) and electrostatic (piperazine) groups .
Validation : Cross-reference with mutagenesis studies (e.g., Ala-scanning of receptor residues) .
Q. What are the key considerations in designing SAR studies for derivatives of this compound?
Methodological Answer: SAR Design Parameters :
- Core Modifications :
- Side Chain Variations :
- Introduce methyl groups on piperazine to probe steric hindrance .
- Replace ethyl linker with propyl to study conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
